2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone
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Overview
Description
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including triazine, oxadiazole, and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazine and oxadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, ethylamine, and various solvents such as dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine or oxadiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic catalysts, while reduction reactions often require anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(ethylamino)-1,3,5-triazine: Shares the triazine core but lacks the oxadiazole and fluorophenyl groups.
1,3,4-Oxadiazole derivatives: Contain the oxadiazole ring but differ in other substituents.
Fluorophenyl ethanone derivatives: Feature the fluorophenyl group but have different functional groups attached.
Uniqueness
2-((5-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1,3,4-oxadiazol-2-yl)thio)-1-(4-fluorophenyl)ethanone is unique due to its combination of triazine, oxadiazole, and fluorophenyl moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18FN7O2S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[5-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H18FN7O2S2/c1-3-19-13-21-14(20-4-2)23-15(22-13)29-17-25-24-16(27-17)28-9-12(26)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
XNVXJKCDESFPKH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)F)NCC |
Origin of Product |
United States |
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